molecular formula C17H16O2 B14384288 Butyl acenaphthylene-1-carboxylate CAS No. 88491-96-7

Butyl acenaphthylene-1-carboxylate

Cat. No.: B14384288
CAS No.: 88491-96-7
M. Wt: 252.31 g/mol
InChI Key: NMYDOMWEEAAZCL-UHFFFAOYSA-N
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Description

Butyl acenaphthylene-1-carboxylate is an organic compound that belongs to the class of carboxylate esters It is derived from acenaphthylene, a polycyclic aromatic hydrocarbon, and butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid with butyl alcohol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction scheme is as follows:

Acenaphthylene-1-carboxylic acid+Butyl alcoholAcid catalystButyl acenaphthylene-1-carboxylate+Water\text{Acenaphthylene-1-carboxylic acid} + \text{Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Acenaphthylene-1-carboxylic acid+Butyl alcoholAcid catalyst​Butyl acenaphthylene-1-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, the use of advanced catalysts and solvents can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthylene-1-carboxylic acid and butyl alcohol.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed under basic conditions.

Major Products

    Oxidation: Acenaphthylene-1-carboxylic acid and butyl alcohol.

    Reduction: Acenaphthylene-1-carbinol.

    Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl acenaphthylene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butyl acenaphthylene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acenaphthylene-1-carboxylic acid and butyl alcohol, which can then participate in further biochemical or chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl acenaphthylene-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.

    Ethyl acenaphthylene-1-carboxylate: Contains an ethyl group instead of a butyl group.

    Propyl acenaphthylene-1-carboxylate: Contains a propyl group instead of a butyl group.

Uniqueness

Butyl acenaphthylene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The length and structure of the butyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its methyl, ethyl, and propyl counterparts.

Properties

CAS No.

88491-96-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

butyl acenaphthylene-1-carboxylate

InChI

InChI=1S/C17H16O2/c1-2-3-10-19-17(18)15-11-13-8-4-6-12-7-5-9-14(15)16(12)13/h4-9,11H,2-3,10H2,1H3

InChI Key

NMYDOMWEEAAZCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

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